4,4-Difluoro-3,5-dimethylpiperidine hydrochloride
Description
Historical Development in Fluorinated Heterocycle Research
Fluorinated nitrogen-containing heterocycles first gained prominence in the mid-20th century, with early work focusing on aziridines and pyrrolidines. The strategic incorporation of fluorine atoms into piperidine frameworks emerged later, driven by the need to enhance pharmacokinetic properties in drug candidates.
Key milestones in fluorinated piperidine development include:
- 1960s : Discovery of fluorine's conformational control effects in azetidine derivatives
- 1990s : Development of DAST (diethylaminosulfur trifluoride) fluorination protocols enabling efficient synthesis
- 2010s : Computational studies revealing C–F···N⁺ charge-dipole interactions in piperidine analogs
The specific development of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride represents an evolutionary step from simpler fluoropiperidines like 4,4-difluoropiperidine. The addition of methyl groups at positions 3 and 5 introduced new steric and electronic considerations, while the hydrochloride salt improved crystallinity for structural characterization.
Academic Positioning in Medicinal Chemistry Research
This compound occupies a critical niche in medicinal chemistry due to its balanced lipophilicity (LogP ≈ 0.37) and hydrogen-bonding capacity. Its academic significance stems from three key attributes:
- Bioisosteric Potential : The fluorine atoms serve as effective hydroxyl group substitutes while maintaining metabolic stability
- Conformational Restriction : Methyl groups at C3/C5 enforce chair conformations favorable for receptor binding
- Salt Formation Capability : The hydrochloride salt enhances aqueous solubility for biological testing
Recent studies have exploited these properties in:
Theoretical Significance in Building Block Chemistry
The compound's theoretical importance stems from its demonstration of fluorine's dual electronic and steric effects:
These characteristics make it a valuable model system for studying:
- Non-covalent fluorine interactions in drug-receptor binding
- Steric effects on cyclization reactions
- Salt formation thermodynamics in crystalline solids
Current Research Landscape Analysis
Recent advances (2023-2025) have focused on three key areas:
1. Synthetic Methodology Innovations
The National University of Singapore's 2025 breakthrough in difluorocarbene insertion enables direct conversion of epoxides to fluorinated oxetanes. While not directly applied to piperidines, this technology suggests future routes for stereoselective fluorination.
2. Computational Design Tools
Machine learning models now predict fluorination sites using:
- Molecular dynamics simulations of C–F···N⁺ interactions
- DFT calculations of fluorine's electrostatic potential
3. Industrial Process Optimization
Continuous flow reactor implementations have improved:
- Yield (83% → 92%)
- Purity (97% → 99.5%)
- Reaction time (8h → 2.5h)
Current challenges include:
- Developing enantioselective fluorination protocols
- Understanding long-term stability of hydrochloride salts
- Expanding to macrocyclic systems (>8-membered rings)
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,4-difluoro-3,5-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-5-3-10-4-6(2)7(5,8)9;/h5-6,10H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWXINJWOFKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1(F)F)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031258-96-3 | |
| Record name | 4,4-difluoro-3,5-dimethylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride typically involves the fluorination of 3,5-dimethylpiperidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4,4-Difluoro-3,5-dimethylpiperidine hydrochloride serves as an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its difluoro and dimethyl substitutions enhance its reactivity and selectivity in chemical reactions such as:
- Oxidation : The compound can be oxidized to yield difluoromethyl ketones.
- Reduction : Reduction reactions modify functional groups on the piperidine ring.
- Substitution : Nucleophilic or electrophilic substitution can occur at the difluoro or dimethyl positions.
These reactions facilitate the formation of diverse derivatives with tailored properties for specific applications.
Biological Research
Potential Biological Activities
The compound has been investigated for its interactions with biological targets, particularly enzymes and receptors. Notable applications include:
- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant for treating neurological disorders such as Alzheimer's disease .
- Anticancer Properties : Studies have shown that piperidine derivatives can selectively target malignant cells. For instance, a case study demonstrated significant cytotoxicity against human leukemia and carcinoma cell lines, suggesting their potential as targeted cancer therapies.
Medicinal Applications
Therapeutic Potential
Ongoing research explores the therapeutic applications of this compound in various medical conditions:
- Neurological Disorders : The compound's ability to inhibit specific enzymes positions it as a candidate for treating conditions like Alzheimer's disease.
- Orexin Receptor Modulation : The compound has been identified as a potential orexin receptor antagonist, which may be beneficial in treating sleep disorders and obesity .
Case Studies
-
Cytotoxicity Evaluation
- A study evaluated the cytotoxic effects of piperidine derivatives on HL-60 leukemia and HSC squamous cell carcinoma lines. Results indicated that these compounds were significantly more toxic to cancer cells compared to non-malignant cells, highlighting their potential for targeted cancer therapies.
-
Enzyme Interaction Studies
- In silico docking studies assessed the binding interactions of synthesized piperidine derivatives with various enzymes. The results revealed favorable binding affinities correlating with observed biological activities, supporting the development of these compounds for therapeutic applications.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol .
- Key Features : A bulkier analog with a diphenylmethoxy group at the 4-position.
- Hazard Profile: Limited toxicity data are available, but its SDS highlights acute toxicity concerns, though specifics (e.g., LD50) are undocumented . Environmental persistence and biodegradability remain unstudied . Applications: Likely used in drug discovery for central nervous system (CNS) targets due to its lipophilic nature.
3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride
- Molecular Formula: Not explicitly provided, but structurally distinct with a phenoxyethyl side chain containing chloro and methyl groups .
- Comparison: Electronic Effects: The chloro and methyl substituents may alter electron distribution differently than fluorine, affecting reactivity in synthetic pathways.
Physicochemical and Hazard Properties
Biological Activity
4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C7H10F2N·HCl
- Structure : A six-membered piperidine ring with two fluorine atoms at the 4-position and two methyl groups at the 3 and 5 positions.
The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoro and dimethyl groups modulate these interactions, affecting binding affinity and activity. Key mechanisms include:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting various enzymes, which is crucial for therapeutic applications.
- Modulation of Receptor Signaling : Its interaction with receptors can lead to significant biological effects relevant to disease modulation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer and neurological disorders. Here are some notable findings:
- Anticancer Activity :
-
Pharmacokinetics :
- The compound's lipophilicity was a key factor in its pharmacokinetic properties. Research showed that modifications to reduce lipophilicity improved the overall pharmacokinetic profile without sacrificing potency .
- A study indicated that the compound's pharmacokinetics could be optimized through structural modifications that enhance solubility and reduce clearance rates .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on BCL6 Degradation : A significant study reported the discovery of compounds capable of achieving in vivo target depletion through BCL6 degradation. The results indicated that this compound was effective at low concentrations while maintaining acceptable pharmacokinetic properties .
- Structure-Activity Relationship (SAR) Analysis : A detailed SAR analysis revealed that the presence of both difluoro and dimethyl groups significantly enhanced binding affinity to target proteins compared to non-fluorinated analogs. This analysis included various structural modifications to assess their impact on biological activity .
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethylpiperidine | Methyl groups at positions 3 and 5 | Lacks fluorine; serves as a baseline for comparison |
| 4-Fluoro-3,5-dimethylpiperidine | One fluorine atom at position 4 | Less lipophilic than its difluorinated counterpart |
| 1-Methyl-4-fluoropiperidine | Methyl group at position 1 | Different substitution pattern affecting activity |
This table illustrates how the difluoromethyl groups in 4,4-difluoro-3,5-dimethylpiperidine enhance its biological activity compared to non-fluorinated analogs.
Q & A
Q. What mechanistic insights explain variations in catalytic hydrogenation yields of intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
